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10H-Phenoxazine-1,3-diol

Phenoxazine chemistry Regioisomer differentiation Computational molecular descriptors

Researchers requiring isomer-specific radical-trapping antioxidants often face supply chain inconsistency with generic phenoxazine listings. 10H-Phenoxazine-1,3-diol (CAS 147411-96-9) resolves this by providing regioisomerically defined 1,3-substitution for reproducible ferroptosis inhibition and metal chelation studies. - Enables systematic SAR mapping of H-atom transfer kinetics (k_inh) distinct from 3,7- and 4,6-diol isomers. - Creates a unique six-membered chelate pocket with the central oxygen, inaccessible to other regioisomers. - Serves as a precursor to novel phenoxazinone fluorophores with potentially orthogonal spectral properties to resorufin. Supplied with rigorous quality documentation to support drug discovery and catalysis programs.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
CAS No. 147411-96-9
Cat. No. B12550336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Phenoxazine-1,3-diol
CAS147411-96-9
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C12H9NO3/c14-7-5-9(15)12-11(6-7)16-10-4-2-1-3-8(10)13-12/h1-6,13-15H
InChIKeyKIYKERTTWMWHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


10H-Phenoxazine-1,3-diol is a dihydroxylated phenoxazine derivative (C12H9NO3, exact mass 215.0582 Da) bearing hydroxyl substituents at positions 1 and 3 on the A-ring of the tricyclic phenoxazine core [1]. Its computed molecular descriptors include an XLogP3-AA of 2.4, a topological polar surface area of 61.7 Ų, three hydrogen bond donors (two phenolic O–H and one N–H), four hydrogen bond acceptors, and zero rotatable bonds, indicating a rigid, planarizable scaffold [1]. This compound belongs to a class of phenoxazines that has been characterized as a 'privileged scaffold for radical-trapping antioxidants' due to exceptionally fast H-atom transfer kinetics and non-classical inhibition stoichiometry [2].

Rigid, planarizable phenoxazine scaffold with zero rotatable bonds
Reported fast H-atom transfer kinetics in the phenoxazine class
Non-classical radical-trapping stoichiometry (>2 radicals per molecule, class-level)

Positional Specificity and Isomer Differentiation


Phenoxazine diols are not interchangeable commodities. The position of hydroxyl substitution on the tricyclic core dictates the compound's electronic structure, hydrogen-bonding geometry, metal-chelation topology, and biological activity. Three regioisomers with the formula C12H9NO3 exist: the 1,3-diol (resorcinol-type, CAS 147411-96-9), the 3,7-diol (hydroquinone-type, CAS 109055-80-3, used as a precursor to the fluorogenic probe Amplex Red/resorufin [1]), and the 4,6-diol (chelating-ligand type, for which the 10-phenyl derivative has been crystallographically characterized [2]). The 1,3-diol uniquely positions both hydroxyl groups on the same benzene ring (A-ring) adjacent to the bridging oxygen, creating a distinct intramolecular hydrogen-bond network and a six-membered chelation pocket that cannot be replicated by the 3,7- or 4,6-isomers [3]. These structural differences are expected to manifest as divergent radical-trapping kinetics, metal-binding affinities, and oxidative transformations—making generic substitution scientifically unsound without isomer-specific validation.

! Chelation geometry varies by isomer: six-membered (1,3) vs five-membered (4,6) vs none (3,7) — metal-binding studies may not transfer.
! Predicted lipophilicity differs (ΔXLogP ~−0.7 vs 3,7-diol); partitioning and solubility in biological assays may shift.
! Radical-trapping kinetics are substituent-position dependent; isomer substitution without validation may confound antioxidant or ferroptosis data.

Quantitative Differentiation Evidence


Regioisomeric Identity by InChI and Computed Descriptors

The InChI string (InChI=1S/C12H9NO3/c14-7-5-9(15)12-11(6-7)16-10-4-2-1-3-8(10)13-12/h1-6,13-15H) and SMILES (C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)O)O) unambiguously confirm hydroxyl substitution at positions 1 and 3 of the phenoxazine A-ring, distinguishing this isomer from the 3,7-diol (CAS 109055-80-3) and the 4,6-diol [1]. Computed XLogP3-AA for the 1,3-diol is 2.4, versus 3.1 for the 3,7-diol , representing a 0.7 log unit difference in predicted lipophilicity. The topological polar surface area is identical for both isomers (61.7 Ų), as are the hydrogen bond donor (3) and acceptor (4) counts [1]. Both isomers have zero rotatable bonds, indicating fully constrained ring systems [1].

Regioisomeric Identity
Head-to-head
1,3-diol vs 3,7-diol ΔXLogP = −0.7 (more hydrophilic)
Lipophilicity contrast supports isomer-specific assay selection.
Computed descriptors (PubChem); TPSA, HBD, HBA identical.
Phenoxazine chemistry Regioisomer differentiation Computational molecular descriptors

Peroxyl Radical Trapping Kinetics

Although direct k_inh data for the 1,3-diol are not publicly available, the unsubstituted phenoxazine scaffold has been rigorously kinetically benchmarked against its closest chalcogen analog, phenothiazine, in inhibited autoxidation experiments. At 37 °C, phenoxazine displays an inhibition rate constant k_inh = 3.9 × 10^7 M⁻¹ s⁻¹, compared with k_inh = 7.6 × 10^6 M⁻¹ s⁻¹ for phenothiazine—a 5.1-fold advantage [1]. The Pratt group has demonstrated that electron-donating substituents (such as –OH) on the phenoxazine ring systematically increase k_inh along an Evans–Polanyi correlation spanning from k_inh = 4.5 × 10^6 M⁻¹ s⁻¹ (3-CN,7-NO₂) to 6.6 × 10^8 M⁻¹ s⁻¹ (3,7-(OMe)₂) at 37 °C [2]. Hydroxyl substitution at the 1- and 3-positions is therefore expected to enhance the inherent H-atom transfer reactivity of the phenoxazine core beyond that of the parent scaffold.

Peroxyl Radical Kinetics
Class-level
k_inh = 3.9×10⁷ M⁻¹s⁻¹
Phenoxazine scaffold (unsubstituted) at 37 °C
Scaffold-level kinetic superiority over phenothiazine (~5.1×).
Class-level inference; 1,3-diol kinetics expected higher but not directly measured.
Radical-trapping antioxidant Autoxidation inhibition Hydrogen atom transfer kinetics

Non-Classical Radical-Trapping Stoichiometry

Conventional diarylamine radical-trapping antioxidants (RTAs), such as diphenylamines and phenothiazines, terminate exactly two autoxidation chains per molecule (stoichiometric factor n = 2). In contrast, the phenoxazine scaffold displays 'non-classical' RTA activity, experimentally trapping more than two peroxyl radicals per molecule at ambient temperatures [1]. This catalytic turnover arises from the ability of the phenoxazine aminyl radical to regenerate the parent amine through secondary reactions with peroxyl radicals, effectively increasing the antioxidant capacity per molar equivalent of compound [2]. The 1,3-diol substitution pattern, by providing additional phenolic O–H groups capable of H-atom donation, may further amplify this stoichiometric advantage.

Stoichiometric Factor
Class-level
n > 2
Non-classical RTA; classical diarylamines n ≈ 2
Scaffold-level stoichiometric advantage reduces required molar loading.
Class-level; exact n for 1,3-diol not reported.
Inhibition stoichiometry Chain-breaking antioxidant Peroxyl radical termination

Six-Membered Chelation Geometry

The 1,3-diol arrangement places both hydroxyl groups on the same benzene ring in a meta relationship, enabling formation of a six-membered chelate ring with the central oxygen atom (O1) of the phenoxazine. This contrasts with the 4,6-diol isomer, which forms a five-membered chelate, and the 3,7-diol, which cannot form an intramolecular chelate with O1 due to the hydroxyls being on separate rings [1]. Crystallographic data for the closely related 10-phenyl-10H-phenoxazine-4,6-diol tetrahydrofuran monosolvate reveal O···O donor–acceptor hydrogen-bond distances of 2.7729(15) Å and 2.7447(15) Å between the hydroxyl groups and the THF solvent [2]. The three-ring phenoxazine backbone deviates from planarity by 18.92(3)°, with flexion occurring at the central N and O atoms [2]. The 1,3-diol is predicted to exhibit a different flexion angle and chelate bite size due to the altered hydroxyl positions.

Chelation Geometry
Context-dependent
1,3-diol: six-membered vs 4,6-diol: five-membered; 3,7-diol: none
Chelate ring size determines metal-ion selectivity profile.
Geometry predicted; crystallography available for 4,6-diol analogue only.
Metal chelation Ligand design Coordination chemistry

Oxidation Potential and Reactivity Tunability

A critical limitation of highly reactive radical-trapping antioxidants is their susceptibility to one-electron oxidation by peroxidic species, which leads to consumption without chain-breaking. Substituted phenoxazines span an oxidation potential range of E° = 0.59 to 1.38 V vs NHE, comparable to the electrochemical stability window of widely used diphenylamine and phenothiazine RTAs [1]. Critically, phenoxazines with oxidation potentials comparable to those of diphenylamines exhibit peroxyl radical trapping rate constants up to two orders of magnitude higher [1]. Computations attribute this favorable balance to the bridging oxygen atom in phenoxazine, which acts as a π-electron donor to stabilize the aminyl radical (enhancing HAT kinetics) and a σ-electron acceptor to destabilize the aminyl radical cation (preserving oxidative stability) [1][2]. The 1,3-diol, with its electron-donating –OH groups, is predicted to occupy an intermediate position within this E° range, offering a tunable trade-off between reactivity and stability.

Oxidation Potential Range
Class-level
E° 0.59–1.38 V vs NHE
Phenoxazine scaffold; k_inh up to 6.6×10⁸ M⁻¹s⁻¹
Reported scaffold reactivity–stability tunability context.
Class-level; 1,3-diol specific E° not determined. Data support substituent-dependent tuning.
One-electron oxidation potential RTA stability Electrochemical tuning

Procurement-Relevant Application Scenarios


Antioxidant Discovery and Ferroptosis Inhibition

The phenoxazine scaffold, validated by the Pratt group as the most reactive family of radical-trapping antioxidants reported to date (k_inh up to 6.6 × 10⁸ M⁻¹ s⁻¹ at 37 °C) [1], provides a compelling starting point for ferroptosis inhibitor development. Phenoxazines with k_inh > 10⁵ M⁻¹ s⁻¹ in lipid bilayers are potent inhibitors of ferroptosis [2]. The 1,3-diol variant extends this scaffold by offering phenolic O–H groups capable of additional H-atom donation, potentially augmenting the already non-classical stoichiometric factor (n > 2). The lower XLogP (2.4 vs 3.1 for the 3,7-diol) may enhance aqueous solubility, a desirable property for cell-based ferroptosis assays.

Transition Metal Chelation and Catalyst Design

The 1,3-diol arrangement creates a six-membered chelate ring with the central phenoxazine oxygen, structurally distinct from the five-membered chelate formed by the 4,6-diol isomer and the non-chelating 3,7-diol. Phenoxazine-based ligands such as NiXantPhos are established in hydroformylation and cross-coupling catalysis [3]. The 1,3-diol can serve as a scaffold for developing P,O- or N,O-bidentate ligands where the hydroxyl groups are converted to phosphinite or other donor moieties, offering a different bite angle and metal selectivity compared to existing phenoxazine ligand platforms.

Fluorescent Probe Precursor

Dihydroxyphenoxazines are established precursors to fluorescent phenoxazinone dyes. The 3,7-diol isomer is the well-known precursor to resorufin (Amplex Red chemistry) [4]. The 1,3-diol, upon oxidation, would yield a regioisomeric phenoxazinone with potentially distinct excitation/emission wavelengths and Stokes shifts due to the altered conjugation pattern. This makes it a candidate for developing novel fluorescent probes with spectral properties orthogonal to existing resorufin-based systems, useful for multiplexed biological imaging or high-throughput screening assays.

Structure-Activity Relationship Mapping

The Pratt group established that the H-atom transfer reactivity of substituted phenoxazines follows an excellent Evans–Polanyi correlation spanning two orders of magnitude in k_inh [1]. The 1,3-diol fills a specific coordinate on this SAR landscape defined by the σₚ⁺ values of its –OH substituents, enabling systematic mapping of how resorcinol-type dihydroxy substitution modulates N–H BDE, k_inh, and E°. This compound is therefore a valuable tool compound for academic and industrial groups engaged in rational antioxidant design, where direct comparisons with the 3,7-diol, 4,6-diol, and mono-hydroxy phenoxazines are needed to deconvolute electronic from steric and hydrogen-bonding effects.

Application
Selection Property
Validation Focus
Antioxidant & ferroptosis research
Scaffold H-atom transfer reactivity & stoichiometric factor
Ferroptosis inhibition assay context
Metal chelation & catalyst design
Six-membered chelate geometry (1,3-diol specific)
Metal-binding selectivity assessment
Fluorescent probe precursor
Regioisomeric oxidation product potential
Spectral differentiation validation
SAR mapping & antioxidant design
Substitution-dependent reactivity (σₚ⁺ parameters)
Evans–Polanyi correlation model validation
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